IKK-beta inhibitor R-28
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Overview
Description
IKK-beta inhibitor R-28 is a synthetic organic compound designed to inhibit the activity of inhibitor kappa B kinase-beta (IKK-beta). IKK-beta is a serine-threonine protein kinase involved in the activation of the nuclear factor kappa B (NF-kappa B) pathway, which plays a crucial role in regulating immune and inflammatory responses . By inhibiting IKK-beta, R-28 can modulate inflammatory processes, making it a valuable tool in the study and treatment of various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IKK-beta inhibitor R-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: IKK-beta inhibitor R-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Scientific Research Applications
IKK-beta inhibitor R-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of IKK-beta and its effects on various chemical pathways.
Biology: Employed in research to understand the role of IKK-beta in cellular processes and its impact on inflammation and immune responses.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
IKK-beta inhibitor R-28 exerts its effects by specifically targeting and inhibiting the activity of IKK-beta. This inhibition prevents the phosphorylation and degradation of inhibitor kappa B (I-kappa B), thereby blocking the activation of the NF-kappa B pathway . As a result, the transcription of pro-inflammatory genes is suppressed, leading to reduced inflammation and immune responses .
Comparison with Similar Compounds
Auranofin: An IKK-beta inhibitor with anti-inflammatory properties.
Sulfasalazine: Another IKK-beta inhibitor used in the treatment of inflammatory diseases.
Mesalazine: Known for its role in treating inflammatory bowel disease.
Comparison: IKK-beta inhibitor R-28 is unique due to its specific molecular structure and high selectivity for IKK-beta. Unlike other inhibitors, R-28 has favorable pharmacokinetics and in vivo activity, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C22H23FN2O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[(4R)-2,2-dimethyl-1,1-dioxothian-4-yl]-5-(4-fluorophenyl)-1H-indole-7-carboxamide |
InChI |
InChI=1S/C22H23FN2O3S/c1-22(2)11-14(7-8-29(22,27)28)19-12-25-20-17(19)9-15(10-18(20)21(24)26)13-3-5-16(23)6-4-13/h3-6,9-10,12,14,25H,7-8,11H2,1-2H3,(H2,24,26)/t14-/m1/s1 |
InChI Key |
YGYGASJNJTYNOL-CQSZACIVSA-N |
Isomeric SMILES |
CC1(C[C@@H](CCS1(=O)=O)C2=CNC3=C2C=C(C=C3C(=O)N)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1(CC(CCS1(=O)=O)C2=CNC3=C2C=C(C=C3C(=O)N)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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